Superior Cellular STS Inhibition: Irosustat (IC₅₀ 0.2–1.06 nM) vs. COUMATE (IC₅₀ 380 nM) in Intact MCF-7 Cells
In intact MCF-7 breast cancer cells, Irosustat exhibits an IC₅₀ of 0.2 nM [1] and 1.06 ± 0.03 nM across independent studies [2]. The comparator COUMATE (the unsulfamoylated tricyclic coumarin core structure) shows substantially weaker activity with an IC₅₀ of 380 nM [1]. At 10 nM concentration, Irosustat reduces residual STS activity to 12.9 ± 0.77% compared to 51.8 ± 3.36% residual activity for COUMATE [2].
| Evidence Dimension | STS inhibitory potency in intact MCF-7 cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.2 nM [1]; IC₅₀ = 1.06 ± 0.03 nM [2]; residual STS activity at 10 nM = 12.9 ± 0.77% [2] |
| Comparator Or Baseline | COUMATE IC₅₀ = 380 nM [1]; residual STS activity at 10 nM = 51.8 ± 3.36% [2] |
| Quantified Difference | 1,900-fold to 358-fold greater potency (based on IC₅₀ ratios of 0.2 nM/380 nM and 1.06 nM/380 nM); 4.0-fold greater inhibition at 10 nM |
| Conditions | Intact MCF-7 human breast cancer cells; substrate [³H]E1S (3 nM) [2] |
Why This Matters
This difference demonstrates that the sulfamate moiety is essential for cellular STS inhibition; procurement of Irosustat rather than the core coumarin scaffold is required for meaningful pharmacological activity in estrogen-responsive breast cancer models.
- [1] Table 5. IC₅₀ Values for Potent STS Inhibitory Activity in Intact MCF-7 Breast Cancer Cells and Placental Microsomes. Data from: Mostafa YA, et al. Design, synthesis and biological evaluation of novel steroid sulfatase inhibitors. Bioorg Med Chem. 2018;26(12):3405-3422. doi:10.1016/j.bmc.2018.05.015. View Source
- [2] Table 2. Residual STS Activity in MCF-7 Cells after Incubation with Compounds 4a–m, 5-Am, COUMATE, and Irosustat at 100, 10, and 1 nM Inhibitor Concentrations. Data from: Daśko M, et al. Arylsulfonamides as steroid sulfatase inhibitors. Molecules. 2022;27(6):1823. doi:10.3390/molecules27061823. View Source
